molecular formula C27H28ClN3OS B2678426 8-chloro-3-(4-ethylphenyl)-N-(3-pyrrolidin-1-ylpropyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223844-59-4

8-chloro-3-(4-ethylphenyl)-N-(3-pyrrolidin-1-ylpropyl)thieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B2678426
CAS No.: 1223844-59-4
M. Wt: 478.05
InChI Key: XFBZDOABFFNZGE-UHFFFAOYSA-N
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Description

8-chloro-3-(4-ethylphenyl)-N-(3-pyrrolidin-1-ylpropyl)thieno[3,2-c]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C27H28ClN3OS and its molecular weight is 478.05. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxicity

Research on thieno[2,3-b]pyridines-2-carboxamides, furo[2,3-b]pyridines-2-carboxamides, and tetrahydrothieno[2,3-b]quinolones-2-carboxamides derivatives, including compounds similar to the specified chemical structure, demonstrates significant antiproliferative activity against the NCI-60 cell lines. The activities of these compounds, particularly a 5-keto-tetrahydrothieno[2,3-b]quinolones derivative with a 3-methoxyphenylcarboxamide moiety, highlighted their potential in cancer therapy, showing low nanomolar range GI50 values against melanoma and breast cancer cell lines. Molecular modeling suggested that amino acid side chains and a lipophilic pocket play crucial roles in ligand binding (Joyce Hung et al., 2014).

Synthesis and Biological Activity

Thieno[2,3-b]quinoline derivatives have been synthesized and tested for their growth inhibitory activity against Saccharomyces Cerevisiae, demonstrating potential fungicidal properties. The structural integrity of biologically active compounds remained unchanged upon exposure to gamma irradiation, suggesting their stability and potential application in biological contexts (M. El-Gaby et al., 2006).

Targeted Delivery of NO

A study on N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides and related compounds shows their potential in forming coordinate bonds with metal ions for targeted delivery of nitric oxide (NO) to biological sites. This research points towards applications in treating tumors, where NO release is triggered by irradiation (Yi-Qiu Yang et al., 2017).

Antimicrobial Activities

Substituted quinoline-2-carboxamides have been prepared and evaluated for their activity against mycobacterial species and photosynthetic electron transport inhibition. Specific derivatives showed higher activity against M. tuberculosis and M. kansasii than standard treatments, indicating their potential in antimycobacterial therapy (T. Goněc et al., 2012).

Optical Properties

Research on 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines reveals moderate to high fluorescence quantum yields, establishing structure-optical properties relationships. These compounds' fluorescence properties suggest their potential application as invisible ink dyes (Y. P. Bogza et al., 2018).

Properties

IUPAC Name

8-chloro-3-(4-ethylphenyl)-N-(3-pyrrolidin-1-ylpropyl)thieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN3OS/c1-2-18-6-8-19(9-7-18)24-22-17-30-23-11-10-20(28)16-21(23)25(22)33-26(24)27(32)29-12-5-15-31-13-3-4-14-31/h6-11,16-17H,2-5,12-15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBZDOABFFNZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)Cl)C(=O)NCCCN5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.